2-(Chloromethyl)-1,2-epoxybutane

Vue d'ensemble

Description

Chloromethyl compounds, such as 2-(Chloromethyl)anthraquinone , are often used in industrial chemistry. They are typically colorless and sweet-smelling .

Synthesis Analysis

The synthesis of chloromethyl compounds often involves the reaction between acetals and acid halides, providing haloalkyl ethers in near-quantitative yield .

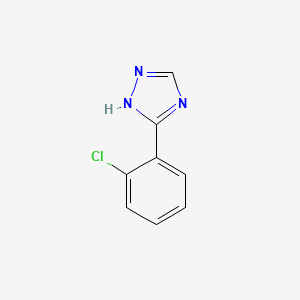

Molecular Structure Analysis

Chloromethyl compounds generally have a tetrahedral molecular shape . The structure of these compounds can be influenced by various factors, including the presence of other functional groups in the molecule .

Chemical Reactions Analysis

The most common reaction of ethers, which includes chloromethyl ethers, is cleavage of the C–O bond by using strong acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds can vary widely depending on the specific compound. For example, melting point is a quick and easy analysis that may be used to qualitatively identify relatively pure samples .

Applications De Recherche Scientifique

Epoxidation and Oxidative Fission

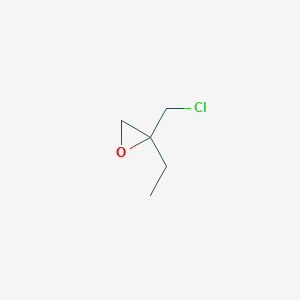

2-(Chloromethyl)-1,2-epoxybutane, a compound involved in the epoxidation process, demonstrates the capability of chromium trioxide in acetic anhydride to produce epoxy compounds with high stability against aqueous acids. This process highlights the potential for creating crystalline epoxides from various olefins, including those with chlorophenyl groups, indicating a broad utility in organic synthesis and chemical technology (Moussa & Abdalla, 2007).

Polymerization for Fuel Additives

Polymerization of 1,2-epoxybutane with amides yields gasoline detergents effective in preventing automobile engine valve deposits. These amphiphilic copolymers exhibit significant improvements in engine performance correlated with their thermal stability and combustion behavior. This application underscores the role of 1,2-epoxybutane in the production of performance-enhancing additives for the automotive industry (Lin et al., 2002).

C-O Activation and Novel Compound Formation

The interaction of ground-state gallium atoms with 1,2-epoxybutane leads to the formation of gallaoxetanes through the insertion of metal atoms into the C-O bond. This unique reaction pathway not only enriches the chemistry of gallium compounds but also provides insights into the mechanisms of C-O activation under matrix isolation conditions, showcasing the reactivity and potential applications of 1,2-epoxybutane in inorganic and physical chemistry (Joly et al., 2011).

DNA-DNA Cross-Linking and Stereochemistry

Research into the stereochemistry of 1,2,3,4-diepoxybutane (DEB), a related compound to 2-(chloromethyl)-1,2-epoxybutane, demonstrates its ability to form DNA-DNA cross-links. This study provides crucial insights into the genotoxicity and cytotoxicity of bifunctional alkylating agents, contributing to our understanding of their biological activities and potential therapeutic applications (Park et al., 2005).

Carcinogenicity Studies

Carcinogenicity studies involving trichloroethylene, with and without epoxide stabilizers such as epichlorohydrin and 1,2-epoxybutane, reveal the direct alkylating effects of these epoxides. This research is vital for understanding the health implications of industrial chemicals and the role of stabilizers in modulating their carcinogenic potential (Henschler et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(chloromethyl)-2-ethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-5(3-6)4-7-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBYTHHZLJPOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445600 | |

| Record name | 2-(Chloromethyl)-1,2-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1,2-epoxybutane | |

CAS RN |

75484-32-1 | |

| Record name | 2-(Chloromethyl)-1,2-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-1,2-epoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1353404.png)

![methyl (2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate](/img/structure/B1353412.png)

![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)